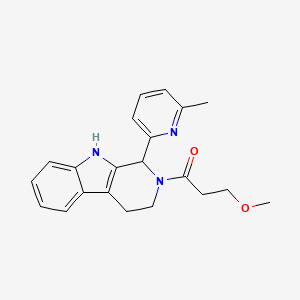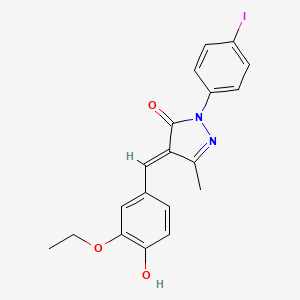![molecular formula C24H18N2O6 B6077439 Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate](/img/structure/B6077439.png)
Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an isoindoline dione, and an acetamidophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
-
Step 1: Preparation of the Aryl Halide
- The starting material, an aryl halide, is prepared through halogenation of the corresponding aromatic compound.
- Reaction conditions: Halogenation is typically carried out using halogen sources like bromine or iodine in the presence of a catalyst such as iron(III) chloride.
-
Step 2: Suzuki–Miyaura Coupling
- The aryl halide is then coupled with an organoboron compound in the presence of a palladium catalyst and a base.
- Reaction conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
-
Step 3: Esterification
- The final step involves the esterification of the coupled product to form the methyl ester.
- Reaction conditions: Esterification is typically carried out using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the phenoxy and isoindoline dione moieties.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction
- Reduction reactions can target the carbonyl groups in the isoindoline dione.
- Common reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
- Common reagents: Electrophiles such as nitrating agents (nitric acid) or sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has several applications in scientific research:
-
Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structure.
- Investigated for its antitumor and antimicrobial properties .
-
Materials Science
- Used in the synthesis of advanced materials with specific electronic or optical properties.
-
Biological Research
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Industrial Applications
- Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound can bind to proteins and enzymes, affecting their activity.
- It may also interact with nucleic acids, influencing gene expression and cellular processes.
-
Pathways Involved
- The compound’s effects are mediated through pathways involving protein dephosphorylation and inhibition of tubulin polymerization .
- It can modulate signaling pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The presence of the isoindoline dione moiety distinguishes it from other benzoate esters.
- Its specific substitution pattern and functional groups confer unique chemical and biological properties.
Propiedades
IUPAC Name |
methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-14(27)25-16-6-8-18(9-7-16)32-19-10-11-20-21(13-19)23(29)26(22(20)28)17-5-3-4-15(12-17)24(30)31-2/h3-13H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOZGDEBJKSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6077388.png)
![2-(allylthio)-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6077392.png)
![methyl 1-{2-hydroxy-3-[4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6077395.png)
![3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6077411.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![[(Z)-[amino-(4-methylphenyl)methylidene]amino] N-methylcarbamate](/img/structure/B6077431.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6077440.png)

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
